4-cyano-N-cyclohexyl-2-fluorobenzamide
Description
4-Cyano-N-cyclohexyl-2-fluorobenzamide is a substituted benzamide derivative characterized by a benzamide core with three distinct functional groups:
- Cyano group (-CN) at the para (4th) position of the benzene ring.
- Fluorine atom (-F) at the ortho (2nd) position.
- Cyclohexyl group attached to the amide nitrogen.
Properties
IUPAC Name |
4-cyano-N-cyclohexyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-13-8-10(9-16)6-7-12(13)14(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEAANWPIQJSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, 4-cyano-N-cyclohexyl-2-fluorobenzamide is compared to five related benzamide derivatives (Table 1). Key differences in substituents and their implications are discussed below.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Calculated based on formula C₁₄H₁₅FN₂O.
Key Comparisons
This could influence reactivity in substitution reactions or binding affinity in biological systems.
Steric and Solubility Considerations: The cyclohexyl group introduces steric bulk, reducing solubility in polar solvents compared to compounds with aryl amide substituents (e.g., 4-hydroxyphenyl or fluorophenyl groups ). However, this may enhance lipid solubility, a critical factor for membrane permeability in drug design.
Fluorine Substitution Patterns :
- Fluorine at the ortho position (common in all except the patent compound ) minimizes steric hindrance while modulating electronic properties. The patent compound’s trifluoropropoxy group introduces extreme electron withdrawal and steric bulk, likely enhancing thermal stability but complicating synthesis .
Biological Relevance: Compounds with hydroxyphenyl groups (e.g., ) may interact with biological targets (e.g., kinases or GPCRs) via hydrogen bonding, whereas the target compound’s cyano group could engage in dipole-dipole interactions or act as a hydrogen-bond acceptor.
Research Implications and Gaps
- Synthetic Challenges: The patent compound highlights the complexity of synthesizing multi-halogenated benzamides, suggesting that the target compound’s cyano group may require specialized reagents (e.g., CuCN for cyanation).
- Spectroscopic Properties: While focuses on fluorescence in methoxy-substituted benzamides, the target compound’s cyano group could similarly enhance fluorescence quantum yield due to conjugation effects.
- Data Limitations: Direct experimental data (e.g., melting points, solubility) for this compound are absent in the provided evidence, necessitating further studies to validate inferred properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
